1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine
Brand Name: Vulcanchem
CAS No.: 1620238-03-0
VCID: VC6123111
InChI: InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
SMILES: C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F
Molecular Formula: C8H8ClFN4
Molecular Weight: 214.63

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

CAS No.: 1620238-03-0

Cat. No.: VC6123111

Molecular Formula: C8H8ClFN4

Molecular Weight: 214.63

* For research use only. Not for human or veterinary use.

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine - 1620238-03-0

Specification

CAS No. 1620238-03-0
Molecular Formula C8H8ClFN4
Molecular Weight 214.63
IUPAC Name 2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Standard InChI Key VOHVPEXIOIAMMF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named as 2-[(2-chloro-6-fluorophenyl)methylideneamino]guanidine under IUPAC rules . Common synonyms include VPC23803 and AKOS017264669, which are identifiers used in chemical catalogs and patent literature .

Molecular Structure and Stereochemistry

The structure comprises a planar guanidine group (C(NH2)2NH\text{C(NH}_2\text{)}_2\text{NH}) linked via an imine bond (C=N\text{C=N}) to a 2-chloro-6-fluorophenyl ring. Key structural features include:

  • Aromatic system: The phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6 introduces electronic asymmetry, influencing reactivity and intermolecular interactions.

  • Conjugated system: The π\pi-electron delocalization across the imine bond and aromatic ring enhances stability and optical properties.

The SMILES representation is C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F\text{C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F}, and the InChIKey is VOHVPEXIOIAMMF-UHFFFAOYSA-N\text{VOHVPEXIOIAMMF-UHFFFAOYSA-N} .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H8ClFN4\text{C}_8\text{H}_8\text{ClFN}_4
Molecular Weight214.63 g/mol
XLogP32.1 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds2

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The compound is typically synthesized via a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and guanidine hydrochloride under acidic or neutral conditions . The reaction proceeds as follows:

2-Chloro-6-fluorobenzaldehyde+GuanidineEtOH, Δ1-[(2-Chloro-6-fluorophenyl)methylidene]aminoguanidine+H2O\text{2-Chloro-6-fluorobenzaldehyde} + \text{Guanidine} \xrightarrow{\text{EtOH, Δ}} \text{1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine} + \text{H}_2\text{O}

Key optimization parameters include:

  • Solvent: Ethanol or methanol for solubility and mild reactivity.

  • Temperature: Reflux conditions (70–80°C) to drive imine formation.

  • Catalyst: Acetic acid or ammonium acetate to accelerate dehydration .

Chromatography-Free Purification

Recent advances借鉴了PROTAC合成中的柱层析替代策略(如VH032胺的纯化),建议使用酸碱萃取选择性沉淀来纯化该化合物 . For instance:

  • Acid-Base Workup: Dissolve the crude product in dilute HCl, wash with dichloromethane to remove non-polar impurities, and basify with NaHCO₃ to precipitate the free base.

  • Solvent Trituration: Recrystallize from methanol/ethyl acetate to achieve >95% purity .

Pharmacological and Biological Properties

Table 2: Comparative Bioactivity of Guanidine Derivatives

CompoundIC₅₀ (μM)Target
1-{[(2-Cl-6-F-Ph)CH=N]GN/AHypothetical
Chlorhexidine12.4Bacterial membranes
VH032 Amine0.8VHL E3 ligase

Industrial and Research Applications

PROTAC Development

This compound’s guanidine group serves as a potential E3 ligase binder in Proteolysis-Targeting Chimeras (PROTACs). The VHL ligand VH032, which shares a guanidine core, demonstrates the feasibility of such applications .

Materials Science

The conjugated imine system enables fluorescence properties, making it a candidate for sensors or optoelectronic materials.

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